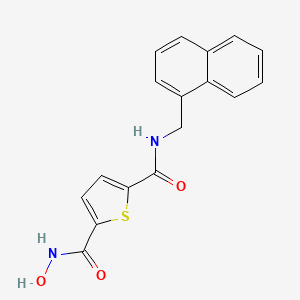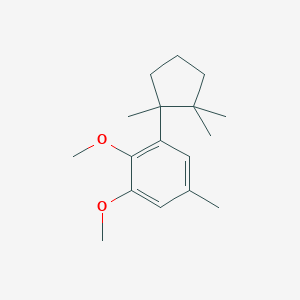
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- is a complex organic compound with the molecular formula C17H26O2. This compound is characterized by its unique structure, which includes a benzene ring substituted with two methoxy groups, a methyl group, and a trimethylcyclopentyl group. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- can be achieved through several methods. One common approach involves the alkylation of a benzene derivative with appropriate reagents. For instance, the reaction of 1,2-dimethoxybenzene with a suitable alkylating agent under controlled conditions can yield the desired product. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy or methyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparación Con Compuestos Similares
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- can be compared with other similar compounds such as:
Benzene, 1,2-dimethoxy-: This compound lacks the methyl and trimethylcyclopentyl groups, making it less complex and potentially less active in certain applications.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a different substitution pattern on the benzene ring, resulting in distinct reactivity and applications.
The uniqueness of Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
396102-32-2 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)benzene |
InChI |
InChI=1S/C17H26O2/c1-12-10-13(15(19-6)14(11-12)18-5)17(4)9-7-8-16(17,2)3/h10-11H,7-9H2,1-6H3 |
Clave InChI |
FTIGPTUHELPSJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)OC)C2(CCCC2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



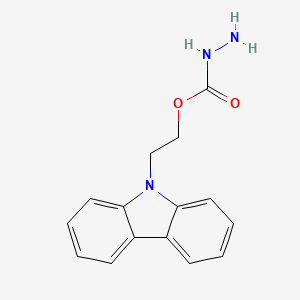

![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)

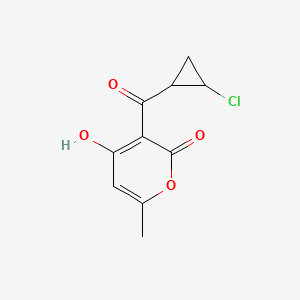
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
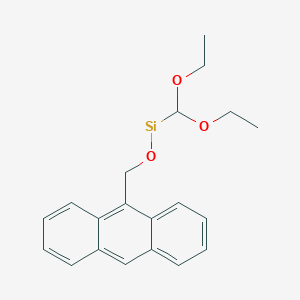

![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)

